Teludipine-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1246833-02-2 |
|---|---|
Molekularformel |
C28H38N2O6 |
Molekulargewicht |
504.657 |
IUPAC-Name |
diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |
InChI-Schlüssel |
DKLVJXTUCNPMDC-JKAPMHMVSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |
Synonyme |
2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; GR 53992X-d6; GX 1296X-d6; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Understanding deuterium labeling positions in Teludipine-d6
Technical Guide: Strategic Deuterium Labeling in Teludipine-d6
Executive Summary
This technical guide provides an in-depth analysis of This compound , a stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of the calcium channel blocker Teludipine (GX-1048). Teludipine belongs to the 1,4-dihydropyridine (DHP) class, structurally characterized by a 4-(2-difluoromethoxyphenyl) substitution and diethyl ester moieties.[1]
The "d6" designation implies the incorporation of six deuterium (
Part 1: Structural Anatomy & Labeling Logic
To understand the d6-labeling, we must first map the molecular anatomy of Teludipine.
Teludipine Structure:
-
C4 Position: 2-(Difluoromethoxy)phenyl group.[1]
-
C3 & C5 Positions: Carboxylic acid diethyl esters (
).[1] -
C2 & C6 Positions: Methyl groups (
).[1]
The Two Primary Labeling Configurations
For a "d6" isotopologue, chemists typically target two symmetric groups to achieve a +6 Da mass shift.[1]
| Labeling Strategy | Target Moiety | Chemical Configuration | Bioanalytical Implication |
| Configuration A (Standard) | Diethyl Esters | High. Most common commercial synthesis.[1] Cost-effective. Susceptible to metabolic hydrolysis (loss of label).[1] | |
| Configuration B (Robust) | Ring Methyls | Maximum. Metabolically stable against esterase activity.[1] Retains label during aromatization and hydrolysis. Harder synthesis.[1] |
Technical Insight: Most commercially available this compound utilizes Configuration A (labeling the terminal methyls of the ethyl esters). This is achieved using deuterated ethanol or ethyl acetoacetate during the Hantzsch pyridine synthesis. While cost-effective, researchers must be aware that hydrolysis metabolites (mono-acids) will lose 3 or 6 deuterium atoms, rendering the IS invisible for metabolite tracking.[1]
Part 2: Synthesis & Isotopic Purity Verification[4]
The synthesis of this compound generally follows a modified Hantzsch Dihydropyridine Synthesis .
Synthetic Pathway (Configuration A)
-
Precursors: 2-(Difluoromethoxy)benzaldehyde + 2 equivalents of Ethyl-d3-acetoacetate (or Ethyl acetoacetate made with Ethanol-d3) + Ammonia.[1]
-
Cyclization: The components condense to form the symmetrical DHP ring.
-
Result: The two ethyl ester tails each carry a
group, totaling d6.[1]
DOT Diagram: Synthesis & Structure Logic
[1]
Part 3: Applications in Bioanalysis (LC-MS/MS)
The primary utility of this compound is as an Internal Standard (IS) to normalize matrix effects and recovery variances in LC-MS/MS assays.
1. Mass Shift & Cross-Talk
-
Parent Teludipine (M+0): Precursor ion
.[1] -
This compound (M+6): Precursor ion
.[1] -
Guidance: The +6 Da shift is sufficient to avoid isotopic overlap from the natural abundance
C isotopes of the parent drug (which typically extends to M+2 or M+3). This prevents "cross-talk" where the analyte signal interferes with the IS channel.
2. Deuterium Isotope Effect on Retention Time
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reversed-Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Critical Check: Ensure the retention time shift is negligible (< 0.05 min). If the shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte.
-
Mitigation: Use UHPLC with steep gradients to minimize resolution between H and D isotopologues.
3. Fragmentation (MRM Transitions)
In Triple Quadrupole (QqQ) MS, you must select a transition that retains the label.[1]
-
Avoid: Loss of the ester group (e.g., neutral loss of formate/ethoxy) if the label is on the ethoxy group.
-
Preferred: Transitions involving the DHP core plus the labeled side chains, or the aromatized pyridine fragment retaining the esters.
Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)[1]
If this compound is used for DMPK (Drug Metabolism and Pharmacokinetics) studies rather than just quantitation, the position of the label is critical.
Aromatization (Oxidation)
The primary metabolic route for DHPs is the oxidation of the dihydropyridine ring to a pyridine ring (catalyzed by CYP3A4).
-
Impact on d6 (Ester Label): The ester groups remain intact during aromatization. This compound will track the aromatized metabolite (Pyridine-d6).[1]
-
Impact on d6 (Ring Methyl Label): Also remains intact.[1]
Hydrolysis
Esterases cleave the ester side chains to form carboxylic acids.
-
Impact on d6 (Ester Label): Hydrolysis cleaves the
group.[1] The label is lost. The resulting acid metabolite is M+0 (or M+3 if only one ester hydrolyzes). -
Scientific Directive: Do not use ester-labeled this compound if you intend to quantify hydrolytic metabolites.[1] Use it only for the parent compound.[1]
Part 5: Experimental Protocol: LC-MS/MS Method Development
Objective: Validate this compound as an IS for plasma quantitation.
Reagents:
Workflow:
-
Stock Preparation:
-
Sample Extraction (Protein Precipitation):
-
LC-MS/MS Parameters (Example):
DOT Diagram: Bioanalytical Workflow
[1]
References
-
Gu, H., et al. (2019).[1] Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Available at: [Link][1]
-
Bohlooli, S., et al. (2004).[1] Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] (General principle citation for DHP analysis).
Sources
- 1. Felodipine - Wikipedia [en.wikipedia.org]
- 2. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of Felodipine-d6
A Note on Nomenclature: The topic specifies "Teludipine-d6." Based on extensive literature searches, it is highly probable that "Teludipine" is a typographical error for "Felodipine," a widely studied dihydropyridine calcium channel blocker. This guide will proceed under the scientifically-grounded assumption that the compound of interest is a deuterated analog of Felodipine, hereafter referred to as Felodipine-d6.
Introduction to Felodipine and the Rationale for Deuteration
Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively dilating arterioles, which reduces peripheral vascular resistance and, consequently, lowers blood pressure.[1] Felodipine is characterized by extensive first-pass metabolism, primarily in the liver and gut wall, which results in a low systemic bioavailability of approximately 15-20%.[3][4][5] This high degree of metabolism is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][6]
The use of deuterated analogs, such as Felodipine-d6, is a strategic approach in drug development aimed at modulating a drug's metabolic profile. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). By strategically replacing hydrogen atoms with deuterium at sites of metabolic attack, the rate of metabolism can be reduced, potentially leading to an improved pharmacokinetic profile, such as increased bioavailability, a longer half-life, and reduced formation of certain metabolites.
This guide provides a comprehensive overview of the known metabolic pathways of Felodipine and a prospective analysis of the metabolic fate of Felodipine-d6. It further outlines a detailed experimental workflow for the in vitro investigation of its metabolism, designed for researchers and professionals in the field of drug development.
The Established Metabolic Pathways of Felodipine
The biotransformation of Felodipine is extensive, with virtually no unchanged drug excreted in the urine.[5] The metabolic cascade is initiated by the oxidation of the dihydropyridine ring, followed by a series of secondary modifications.
Primary Metabolic Pathway: Oxidation to Dehydrofelodipine
The principal and rate-limiting step in Felodipine metabolism is the oxidation of its dihydropyridine ring to the corresponding pyridine derivative, dehydrofelodipine.[6][7] This reaction is almost exclusively catalyzed by CYP3A4 and results in a pharmacologically inactive metabolite.[4][6][7] The extensive contribution of CYP3A4 to this initial step is the primary reason for Felodipine's significant first-pass effect and its susceptibility to drug-drug interactions with CYP3A4 inhibitors (like grapefruit juice) and inducers.[3][4][8]
Secondary Metabolic Pathways
Following the initial oxidation, dehydrofelodipine undergoes further biotransformation. These secondary pathways include:
-
Ester Hydrolysis: The methyl and ethyl ester groups of dehydrofelodipine are hydrolyzed to form corresponding carboxylic acid metabolites.[9][10]
-
Aliphatic Hydroxylation: The methyl groups on the pyridine ring can be hydroxylated. These hydroxylated metabolites can then undergo spontaneous rearrangement to form ester lactones.[9]
-
Conjugation: The carboxylic acid metabolites can be further conjugated, for instance, with glucuronic acid, to facilitate their excretion.[10]
Ten distinct metabolites of Felodipine have been identified in in vitro studies using liver microsomes, including the primary pyridine analogue, carboxylic mono-acids, ester lactones, and their corresponding open hydroxy acid forms.[9]
Caption: Metabolic pathway of Felodipine.
Predicted Metabolic Pathway of Felodipine-d6
As there is no specific literature on a deuterated version of Felodipine, we will proceed with a scientifically informed prediction. A logical strategy for deuteration would be to replace the six hydrogen atoms on the two methyl groups at positions 2 and 6 of the dihydropyridine ring with deuterium. These positions are known sites of secondary hydroxylation.[9] This would result in a d6 analog, which we will refer to as Felodipine-d6.
The primary oxidation of the dihydropyridine ring to dehydrofelodipine is unlikely to be significantly affected by deuteration at the methyl groups, as this reaction does not involve the cleavage of the C-H bonds on these groups. Therefore, the formation of dehydrofelodipine-d6 is expected to proceed at a similar rate to that of the non-deuterated parent drug.
However, the subsequent hydroxylation of the deuterated methyl groups on the dehydrofelodipine-d6 molecule is expected to be slower due to the DKIE. This would likely lead to:
-
A reduced rate of formation of the hydroxylated metabolites and their subsequent ester lactone forms.
-
A potential shift in the metabolic profile, with a higher proportion of dehydrofelodipine-d6 being cleared through the ester hydrolysis pathway.
-
A possible alteration in the overall elimination half-life of the metabolites.
It is important to note that the clinical significance of these changes would depend on the magnitude of the DKIE and the contribution of the secondary metabolic pathways to the overall clearance of the drug.
Experimental Workflow for Investigating Felodipine-d6 Metabolism
To empirically determine the metabolic pathway of Felodipine-d6 and the impact of deuteration, a well-controlled in vitro study using human liver microsomes (HLMs) is essential. HLMs contain a high concentration of CYP enzymes, including CYP3A4, and are a standard tool for such investigations.[11]
Detailed Protocol for In Vitro Metabolism in Human Liver Microsomes
1. Reagents and Materials:
-
Felodipine and Felodipine-d6 (analytical standards)
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS), e.g., Nimodipine, for analytical quantification[12][13]
2. Incubation Procedure:
-
Preparation: Prepare stock solutions of Felodipine and Felodipine-d6 in a suitable organic solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the incubation is <0.2%).[11]
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer
-
Pooled HLMs (final protein concentration typically 0.5-1.0 mg/mL)
-
Felodipine or Felodipine-d6 (final substrate concentration typically 1-10 µM)[11]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Incubate at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Termination of Reaction: Stop the reaction in the collected aliquots by adding ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step also serves to precipitate the microsomal proteins.
3. Sample Preparation (Metabolite Extraction):
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity if needed.
4. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required for the sensitive and specific quantification of the parent drug and its metabolites.[12][13][14]
-
Chromatographic Separation: Use a C18 analytical column to separate Felodipine-d6 and its metabolites from the matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a common approach.[12][15]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent compound and its expected metabolites. This involves monitoring specific precursor-to-product ion transitions.
Caption: In vitro metabolism experimental workflow.
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis would be used to plot the depletion of the parent compound (Felodipine-d6) and the formation of its metabolites over time. By comparing these rates with those obtained for non-deuterated Felodipine under identical conditions, the impact of deuteration can be quantitatively assessed.
For context, the following table summarizes key pharmacokinetic parameters of non-deuterated Felodipine from human studies.
| Parameter | Value | Reference |
| Bioavailability | ~15% | [5][16] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [3] |
| Elimination Half-life (t½) | ~25 hours | [5] |
| Volume of Distribution (Vd) | ~10 L/kg | [1] |
| Plasma Protein Binding | >99% | [5] |
| Clearance | 1-1.5 L/min | [5] |
A successful deuteration strategy for Felodipine would be expected to show a statistically significant decrease in the rate of formation of the hydroxylated metabolites of Felodipine-d6 compared to Felodipine, providing clear evidence of a deuterium kinetic isotope effect. This could translate to a higher in vivo bioavailability and a longer half-life, which would need to be confirmed in subsequent preclinical and clinical studies.
Conclusion
The metabolic pathway of Felodipine is well-characterized, with CYP3A4-mediated oxidation to dehydrofelodipine being the primary route of elimination. The strategic deuteration of Felodipine, creating Felodipine-d6, offers a promising avenue for modulating its metabolic profile. By slowing down secondary metabolic processes such as hydroxylation through the deuterium kinetic isotope effect, it may be possible to enhance the drug's pharmacokinetic properties. The in vitro experimental workflow detailed in this guide provides a robust framework for the scientific investigation of these metabolic pathways, enabling a data-driven approach to the development of potentially improved therapeutic agents. Such studies are a cornerstone of modern drug discovery, providing critical insights that bridge the gap between chemical structure and clinical performance.
References
-
N.A. (n.d.). Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry. Journal of Chromatography. Retrieved from [Link]
-
Eriksson, U. G., Lundahl, J., Bäärnhielm, C., & Regårdh, C. G. (1991). Biotransformation of felodipine in liver microsomes from rat, dog, and man. Drug Metabolism and Disposition, 19(5), 889–894. Retrieved from [Link]
-
Hoffmann, K. J., & Andersson, L. (1987). Metabolism of [14C] felodipine, a new vasodilating drug, in healthy volunteers. Drugs, 34 Suppl 3, 43–52. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of felodipine metabolism. [Diagram]. Retrieved from [Link]
-
N.A. (n.d.). Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography—mass spectrometry. Research Solutions Pages. Retrieved from [Link]
- N.A. (2025, April 9). Clinical Pharmacology of Felodipine. [Journal Name].
-
ResearchGate. (n.d.). Felodipine metabolite (dehydrofelodipine) exit profiles after a 10 µM felodipine apical (A) or basolateral (B) dose. [Diagram]. Retrieved from [Link]
-
NIH. (2024, January 31). Felodipine. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Feenstra, J., et al. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics. Retrieved from [Link]
- Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497.
- N.A. (2025, August 6). Quantitative determination of felodipine in human serum by LC-MS-MS method. [Journal Name].
-
Bailey, D. G., Arnold, J. M., & Spence, J. D. (1994). Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin. Clinical Pharmacology and Therapeutics, 55(1), 23–30. Retrieved from [Link]
-
Bäärnhielm, C., & Skanberg, I. (1983). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta Pharmacologica et Toxicologica, 52(1), 43–49. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. [Diagram]. Retrieved from [Link]
- De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
-
ResearchGate. (n.d.). (PDF) LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. Retrieved from [Link]
-
MDPI. (2022, July 15). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Retrieved from [Link]
-
Dunselman, P. H., & Edgar, B. (1991). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 21(6), 418–430. Retrieved from [Link]
-
Todd, P. A., & Faulds, D. (1992). Felodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 44(2), 251–277. Retrieved from [Link]
- Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24.
-
ResearchGate. (n.d.). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
- N.A. (n.d.). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. [Journal Name].
Sources
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Felodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of felodipine in liver microsomes from rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of [14C] felodipine, a new vasodilating drug, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gilbertodenucci.com [gilbertodenucci.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Enrichment of Teludipine-d6 Reference Materials
Abstract
This technical guide provides a comprehensive framework for the characterization of Teludipine-d6, a critical deuterated internal standard used in bioanalytical studies. We delve into the fundamental importance of isotopic enrichment and its direct impact on the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows. This document outlines a robust, self-validating system for determining isotopic enrichment levels, employing the orthogonal techniques of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols are provided for each method, emphasizing the causality behind experimental choices. The guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who rely on the integrity of stable isotope-labeled reference materials to ensure data quality and meet stringent regulatory standards.
Introduction: The Critical Role of this compound in Bioanalysis
Teludipine, a dihydropyridine calcium channel blocker, is utilized in the management of hypertension.[1][2][3][4] Its pharmacokinetic and pharmacodynamic profiles are extensively studied during drug development and post-market surveillance. These studies, which measure the concentration of the drug in complex biological matrices like plasma or urine, demand the highest levels of accuracy and precision.
To achieve this, a stable isotope-labeled (SIL) internal standard is indispensable.[5][6][7] this compound, in which six specific hydrogen atoms are replaced by deuterium, serves as the gold standard for this purpose. When a known quantity of this compound is added to a sample, it experiences the same physical and chemical variations as the unlabeled (or "light") analyte during sample preparation, chromatography, and ionization.[8] By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to highly reliable quantification.[6]
The efficacy of this entire process hinges on one critical parameter: the isotopic enrichment of the this compound reference material. Isotopic enrichment refers to the percentage of deuterium atoms at the specified labeled positions within the molecule.[9] A high level of enrichment (typically >98%) is crucial to prevent analytical interference and ensure the integrity of the quantitative data.[10] This guide provides the scientific rationale and detailed methodologies for verifying this critical quality attribute.
The Imperative of High Isotopic Enrichment
The fundamental assumption when using a SIL internal standard is that its mass spectrometric signal is distinct and free from interference from the analyte. However, even in highly enriched materials, a small population of incompletely deuterated molecules (e.g., d5, d4) and unlabeled (d0) molecules will exist.[9]
If the concentration of the d0 isotopologue in the this compound standard is significant, it will artificially inflate the measured signal of the native analyte, leading to an overestimation of its concentration. This phenomenon, known as "crosstalk," can compromise the validity of a bioanalytical method. Therefore, rigorous characterization of the isotopic distribution is not merely a quality control check; it is a prerequisite for trustworthy and defensible scientific results, in line with regulatory expectations from bodies like the FDA.[11][12][13]
Characterization of this compound
3.1. Chemical Structure
Teludipine is chemically described as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[14] In this compound, the six hydrogen atoms of the two methyl groups at positions 2 and 6 on the dihydropyridine ring are replaced with deuterium.
Figure 1. Chemical structure of this compound, highlighting the positions of deuterium labeling.
This specific labeling scheme is intentional. The C-D bonds are more stable than C-H bonds and are not located at sites prone to chemical or metabolic exchange, ensuring the isotopic label is retained throughout the analytical process.
A Dual-Pillar Approach to Isotopic Enrichment Verification
To establish a self-validating system, we employ two powerful and orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[15] HRMS provides a detailed profile of the isotopic distribution (species abundance), while NMR confirms the positions of the deuterium labels and provides an independent measure of overall enrichment.[9][15]
Caption: Workflow for the comprehensive characterization of this compound.
4.1. Pillar 1: High-Resolution Mass Spectrometry (HRMS)
4.1.1. Rationale for HRMS
HRMS instruments (e.g., Orbitrap, TOF) are chosen for their ability to resolve minute mass differences. This is essential to separate the isotopic peaks of this compound from its less-deuterated isotopologues and, crucially, from the naturally occurring ¹³C isotopes of the unlabeled (d0) species.[16] This technique allows for the direct measurement of the relative abundance of each deuterated species (d0 to d6).
4.1.2. Experimental Protocol: HRMS Analysis
-
Sample Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock to a working concentration of ~1 µg/mL for direct infusion or LC-MS analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer capable of achieving a resolution of >30,000 FWHM.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as Teludipine readily forms a protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data in full scan mode over a mass range that encompasses the expected isotopic cluster (e.g., m/z 380-400). Ensure sufficient ion statistics by setting an appropriate acquisition time.
-
Data Processing:
-
Extract the ion chromatogram for the entire isotopic cluster of the protonated molecule ([C₁₈H₁₃D₆Cl₂NO₄+H]⁺, expected m/z ~390.10).
-
Generate a mass spectrum by averaging the scans across the chromatographic peak (if using LC) or over the infusion period.
-
Measure the integrated peak area for each isotopologue (d0 through d6).
-
Correct the observed abundances for the contribution of natural ¹³C isotopes from the lower isotopologues. Software tools can automate this deconvolution process.[17]
-
4.1.3. Data Presentation and Interpretation
The results are best presented in a table summarizing the relative abundance of each isotopologue. The isotopic purity is typically reported as the percentage of the desired fully deuterated (d6) species.
| Isotopologue | Theoretical Mass [M+H]⁺ | Observed Relative Abundance (%) |
| d0 (unlabeled) | 384.0767 | < 0.1 |
| d1 | 385.0830 | < 0.1 |
| d2 | 386.0893 | 0.2 |
| d3 | 387.0955 | 0.5 |
| d4 | 388.1018 | 1.2 |
| d5 | 389.1081 | 3.5 |
| d6 | 390.1143 | 94.5 |
| Isotopic Purity (%d6) | > 99% (after correction for ¹³C) |
Table 1: Example HRMS data for a typical batch of this compound. The final isotopic purity is calculated after deconvolution of ¹³C contributions, resulting in a value higher than the observed relative abundance of the d6 peak.
4.2. Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
4.2.1. Rationale for NMR
While MS excels at measuring mass and distribution, NMR provides definitive structural information.[18] ¹H (Proton) NMR is used to quantify the amount of residual, non-deuterated Teludipine by comparing the integral of the target methyl proton signals to a certified quantitative internal standard.[19][20][21] This provides a direct measure of the d0 content and confirms the location of any residual protons.
4.2.2. Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference material into an NMR tube.
-
Accurately weigh and add a certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The standard should have a simple ¹H spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Causality: It is critical to use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured. This ensures complete relaxation of all nuclei between pulses, making the signal integral directly proportional to the number of protons.[20]
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the internal standard and the residual proton signals from the methyl groups of this compound.
-
Calculate the purity and isotopic enrichment using the standard qNMR equation, which relates the integrals, molecular weights, masses, and number of protons for the sample and the internal standard.[21]
-
Caption: Logic diagram illustrating the integration of orthogonal analytical data.
Conclusion: Ensuring Analytical Integrity
The qualification of this compound as a reference material is a rigorous process that underpins the reliability of critical bioanalytical data. A simple statement of purity is insufficient; a comprehensive characterization of isotopic enrichment is required. By integrating the strengths of High-Resolution Mass Spectrometry and quantitative NMR, we establish a self-validating system that provides a complete and trustworthy assessment. This dual-pillar approach ensures that the this compound internal standard will perform its function accurately, correcting for analytical variability without introducing error, thereby upholding the highest standards of scientific integrity and regulatory compliance.[22][23][24][25][26][27]
References
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
- FDA Guidance on Analytical Method Valid
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026).
- What are internal standards, and why do they matter in LC/MS?. (2025). Bioanalytical Bees.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
- ICH and FDA Guidelines for Analytical Method Valid
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- LC-MS/MS Internal Standards: Critical Workflows for Accur
- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone.
- What Is FDA Method Validation Guidance and Its Importance?. (2025). Altabrisa Group.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy.
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP.
- 1225 - Validation of Compendial Procedures. (2025). Scribd.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- DGet! An open source deuteration calculator for mass spectrometry data. (2024).
- Deuterated Standards for LC-MS Analysis. (2025).
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed.
- Isotopic analysis by nuclear magnetic resonance. (n.d.). Wikipedia.
- Felodipine. (n.d.). Wikipedia.
- Universal Quantitative NMR Analysis of Complex N
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. (2007). Organic Letters.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
- Felodipine | C18H19Cl2NO4 | CID 3333. (n.d.). PubChem - NIH.
- What is the mechanism of Felodipine?. (2024).
- What is Felodipine used for?. (2024).
- Felodipine Tablets: Package Insert / Prescribing Info / MOA. (2025). Drugs.com.
Sources
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 3. What is Felodipine used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. bioanalytics.substack.com [bioanalytics.substack.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. isotope.com [isotope.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Felodipine - Wikipedia [en.wikipedia.org]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 19. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. uspbpep.com [uspbpep.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. investigationsquality.com [investigationsquality.com]
- 25. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 26. drugfuture.com [drugfuture.com]
- 27. scribd.com [scribd.com]
Methodological & Application
Application Note: Precision Quantitation of Teludipine in Biological Matrices using Teludipine-d6 via LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of Teludipine (a dihydropyridine calcium channel blocker) in human plasma using Teludipine-d6 as a stable isotope-labeled internal standard (SIL-IS).
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, the analysis of dihydropyridines is complicated by two primary factors: photochemical instability and significant matrix effects (ion suppression) in plasma. This guide demonstrates how this compound mitigates these challenges by compensating for extraction variability and ionization efficiency fluctuations, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.
Chemical & Physical Properties[1][2][3][4]
Understanding the physicochemical behavior of the analyte and its internal standard is the foundation of method development. This compound is chemically identical to the analyte but possesses a mass shift due to the incorporation of six deuterium atoms.
Table 1: Analyte vs. Internal Standard Comparison
| Property | Teludipine (Analyte) | This compound (Internal Standard) |
| CAS Registry | 108700-03-4 (HCl salt) | N/A (Custom Synthesis) |
| Molecular Formula | ||
| Molecular Weight | 498.6 g/mol | ~504.6 g/mol |
| Precursor Ion [M+H]+ | m/z 499.3 | m/z 505.3 |
| LogP (Lipophilicity) | ~4.5 (High) | ~4.5 (Identical) |
| pKa | ~9.0 (Basic amine) | ~9.0 (Identical) |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Critical Insight: The identical retention time (RT) of the d6-isotope ensures it experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization. This is the mechanism by which it corrects quantitative bias.
Method Development Strategy
Mass Spectrometry Optimization (MRM)
The method utilizes a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Dihydropyridines are readily protonated at the secondary amine or the pyridine ring nitrogen.
Optimization Protocol:
-
Q1 Scan: Infuse 100 ng/mL solutions to identify the precursor ion
. -
Product Ion Scan: Apply collision energy (CE) to fragment the precursor.
-
Characteristic Fragmentation: Dihydropyridines typically undergo aromatization (loss of
) or cleavage of the ester side chains. -
Teludipine Specifics: Look for losses corresponding to the diethyl ester or the difluoromethoxy-phenyl moiety.
-
Recommended Transitions:
-
Teludipine:
(Quantifier), (Qualifier) -
This compound:
(Quantifier)-
Note: The product ion mass shift (+6 Da) confirms the deuterium label is retained on the fragment core, which is essential for a valid IS.
-
Chromatographic Conditions
A Reversed-Phase (RP) method is required. Due to the high lipophilicity (LogP ~4.5), a C18 column is standard.
-
Column: C18,
mm, 1.7 µm or 3 µm particle size (e.g., Waters ACQUITY BEH or Phenomenex Kinetex). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Strong solvent).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Elution of Teludipine)
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Sample Preparation Protocol
WARNING: PHOTOSENSITIVITY Dihydropyridines degrade rapidly under UV/Visible light to inactive pyridine analogs.
-
Protocol Rule: All procedures must be performed under monochromatic yellow light (sodium vapor) or in low-light conditions.
-
Glassware: Use amber vials and tubes exclusively.
Workflow Diagram
The following diagram illustrates the validated extraction workflow using Protein Precipitation (PPT), optimized for high throughput.
Figure 1: Optimized Protein Precipitation Workflow for Teludipine Analysis.
Detailed Protocol Steps:
-
Thawing: Thaw plasma samples in an ice bath (protected from light).
-
Aliquot: Transfer
of plasma into a 1.5 mL amber Eppendorf tube. -
IS Addition: Add
of This compound Working Solution (500 ng/mL in 50% Methanol). Vortex gently. -
Precipitation: Add
of ice-cold Acetonitrile.-
Why? Acetonitrile is a stronger precipitating agent than methanol, ensuring cleaner supernatant for lipophilic drugs.
-
-
Agitation: Vortex vigorously for 2 minutes to release protein-bound drug.
-
Centrifugation: Centrifuge at
for 10 minutes at 4°C. -
Dilution: Transfer
of the supernatant to an amber autosampler vial containing of 0.1% Formic Acid in Water.-
Why? Direct injection of pure ACN leads to "solvent effects" (peak broadening) on aqueous mobile phase gradients. Diluting with water focuses the analyte on the column head.
-
The Logic of Internal Standard Correction[6]
The primary reason for using a deuterated standard (d6) over a structural analog is to correct for Matrix Effects . In ESI, co-eluting phospholipids from plasma can suppress ionization.
Mechanism Visualization
Figure 2: Mechanism of Matrix Effect Correction using Stable Isotope Dilution.
By calculating the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out because it affects the numerator and denominator equally.
Validation Framework
To ensure the method is suitable for drug development or clinical research, it must be validated according to FDA/EMA guidelines.
Linearity & Sensitivity
-
Calibration Range: 0.5 ng/mL to 500 ng/mL.
-
Regression: Linear (
) with weighting. -
Acceptance:
.[1][2]
Matrix Effect Assessment
Calculate the IS-Normalized Matrix Factor (MF) :
-
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be
.
Stability Studies
Due to the class characteristics, the following stability tests are mandatory:
-
Bench-top Stability: 4 hours in amber vials at room temperature.
-
Photostability: Exposure to standard laboratory light for 1 hour (to determine degradation rate).
-
Freeze-Thaw: 3 cycles from -70°C to Room Temp.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9893335, Teludipine Hydrochloride. Retrieved February 21, 2026 from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Yao, B., et al. (2010). Photostability of dihydropyridine calcium channel blockers. Journal of Pharmaceutical and Biomedical Analysis.[3] (General reference for DHP photolability).
- Stokvis, E., et al. (2005).Stable isotopic labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
Sources
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Teludipine-d6 in Human Plasma
Abstract
This application note presents a detailed, scientifically-grounded liquid-liquid extraction (LLE) protocol for the determination of Teludipine-d6 in human plasma. As a deuterated internal standard for Teludipine, a dihydropyridine calcium channel blocker, its accurate quantification is paramount for pharmacokinetic and bioequivalence studies. This document moves beyond a simple recitation of steps to explain the underlying physicochemical principles that govern the method. It details a systematic approach to solvent selection, pH optimization, and phase separation, ensuring high recovery and minimal matrix effects. The protocol is designed as a self-validating system, incorporating quality control checks aligned with regulatory expectations to ensure data integrity and reproducibility.
Introduction: The Rationale for a Methodical Approach
Teludipine belongs to the dihydropyridine class of calcium channel blockers, characterized by its use in managing hypertension.[1] In clinical and preclinical studies, a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability during sample preparation and analysis by LC-MS/MS.[2] The success of such bioanalytical methods hinges on the initial sample preparation step. Liquid-liquid extraction (LLE) remains a fundamental and powerful technique for purifying and concentrating analytes from complex biological matrices like plasma.[3][4]
The objective of LLE is to efficiently transfer the analyte of interest from an aqueous sample matrix to an immiscible organic solvent, leaving behind endogenous interferences such as proteins, salts, and phospholipids.[5][6] A robust LLE protocol is not a matter of chance but a deliberate process based on the physicochemical properties of the analyte. This guide provides the theoretical basis and a practical, step-by-step workflow for developing and implementing a reliable LLE method for this compound.
Foundational Principles: Leveraging Physicochemical Properties
The design of an effective LLE protocol is predicated on the molecular characteristics of Teludipine. While data for this compound is not extensively published, its extraction behavior will be virtually identical to its non-deuterated parent compound.
Key Physicochemical Parameters for Teludipine (and this compound):
-
LogP (Octanol-Water Partition Coefficient): The LogP value indicates a compound's lipophilicity. Dihydropyridines like Felodipine, a close structural analog, have a LogP of approximately 3.8 to 3.9.[7][8] This high value signifies that Teludipine is significantly more soluble in non-polar organic solvents than in water, which is the foundational principle for its successful LLE.[9]
-
pKa (Acid Dissociation Constant): The pKa governs the ionization state of a molecule at a given pH. The dihydropyridine structure contains a weakly basic nitrogen atom. For the related compound Felodipine, a pKa of 5.07 has been reported.[10] This means:
-
At a pH well below the pKa (e.g., pH < 3), the molecule will be protonated and exist as a positively charged ion (BH+). In its ionic form, it is more water-soluble.
-
At a pH well above the pKa (e.g., pH > 7), the molecule will be in its neutral, un-ionized form (B). This neutral form is significantly more lipophilic and will readily partition into an organic solvent.[11]
-
Based on these principles, the core strategy is to adjust the pH of the plasma sample to an alkaline state to ensure this compound is in its neutral, most extractable form.
The LLE Workflow: A Self-Validating System
A scientifically sound protocol must be reproducible and reliable, adhering to the principles outlined in regulatory guidance from bodies like the FDA.[12][13] The following workflow is designed as a self-validating system, where the inclusion of calibration standards and quality control (QC) samples at low, medium, and high concentrations allows for the concurrent assessment of the method's accuracy, precision, and recovery.[14]
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the extraction of this compound from human plasma.
Materials and Reagents
-
This compound Certified Reference Material
-
Control Human Plasma (K2-EDTA)
-
Extraction Solvents: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC Grade)[4]
-
Ammonium Hydroxide (0.5 M solution)
-
Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
Procedure
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality controls to room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Into a labeled 1.5 mL microcentrifuge tube, pipette 200 µL of the appropriate plasma sample.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to every tube (except for blank matrix samples). Causality: The internal standard is added early to account for any analyte loss during all subsequent extraction, evaporation, and reconstitution steps.[2]
-
pH Adjustment: Add 50 µL of 0.5 M ammonium hydroxide to each tube. Vortex for 10 seconds. This raises the pH to approximately 9-10, converting the this compound molecules to their neutral, non-polar form, which maximizes their affinity for the organic solvent.[11]
-
Solvent Addition: Add 1.0 mL of the chosen immiscible organic solvent (e.g., MTBE or Ethyl Acetate). Causality: MTBE and ethyl acetate are effective solvents for moderately polar to non-polar compounds and are immiscible with water, facilitating clean phase separation.[9][15]
-
Extraction (Mixing): Cap the tubes and vortex for 2 minutes at a consistent speed (e.g., 2500 rpm). This step creates a large surface area between the two phases, facilitating the transfer of the analyte from the aqueous to the organic layer.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes. This will result in a clear separation of the upper organic layer (containing this compound) and the lower aqueous/protein layer.
-
Analyte Transfer: Carefully pipette the upper organic layer (approximately 800-900 µL) into a new, clean tube, being careful not to disturb the lower layer or any precipitated protein at the interface.
-
Evaporation: Place the tubes in a nitrogen evaporator set to 40°C. Evaporate the solvent to complete dryness. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (typically the initial mobile phase of the LC method). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method Validation Parameters & Troubleshooting
The robustness of this protocol must be confirmed through a validation process as stipulated by FDA guidelines.[12][16] Key parameters to assess are summarized below.
| Parameter | Acceptance Criteria (Typical) | Rationale & Causality |
| Recovery % | Consistent, precise, and reproducible (e.g., >70%) | Measures the efficiency of the extraction process. Calculated by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. |
| Matrix Effect % | CV < 15% | Evaluates the suppression or enhancement of the analyte signal caused by co-eluting endogenous components from the plasma.[2] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Assesses how close the measured concentration is to the true concentration.[14] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Measures the repeatability and reproducibility of the extraction and analysis.[14] |
| Selectivity | No significant interfering peaks at the analyte retention time in blank plasma. | Ensures the method measures only the analyte of interest without interference.[12] |
Common Troubleshooting: Emulsion Formation
One of the most frequent issues in LLE is the formation of an emulsion—a third, cloudy layer between the aqueous and organic phases that prevents clean separation.[17]
-
Cause: Often caused by high concentrations of lipids or proteins in the sample matrix, which act as surfactants.[17]
-
Prevention & Solution:
-
Gentle Mixing: Instead of vigorous vortexing, use a gentler rocking or swirling motion.[17]
-
Salting Out: Add a small amount of salt (e.g., sodium chloride) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[18]
-
Solvent Modification: Adding a small volume of a different organic solvent can alter the polarity and disrupt the emulsion.[17]
-
Conclusion
This application note provides a comprehensive and scientifically-driven protocol for the liquid-liquid extraction of this compound from human plasma. By grounding the methodology in the fundamental physicochemical properties of the analyte, this guide empowers researchers to implement a robust, reproducible, and self-validating procedure. Adherence to these principles and the detailed workflow will ensure the generation of high-quality data suitable for regulatory submission in drug development programs.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Retrieved from [Link]
-
FDA Guidance for Industry: Bioanalytical Method Validation. (2001). Retrieved from [Link]
-
Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics | Organic Process Research & Development - ACS Publications. (2021, September 9). Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7). Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]
-
Liquid-liquid extraction principles. (n.d.). Retrieved from [Link]
-
Conditions for Ideal Extraction Solvents - University of Alberta. (n.d.). Retrieved from [Link]
-
Liquid/Liquid Extraction Techniques - CHROMacademy. (n.d.). Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]
-
Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
How to choose the best elution solvent for SLE? - Biotage. (2023, February 2). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]
-
Principles of liquid-liquid extraction | Separation... - Fiveable. (2025, August 15). Retrieved from [Link]
-
Screening for dihydropyridine calcium channel blockers in plasma by automated solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed. (2004, June 15). Retrieved from [Link]
-
QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - MDPI. (2023, January 9). Retrieved from [Link]
-
Common challenges in bioanalytical method development | Simbec-Orion. (2023, April 6). Retrieved from [Link]
-
How can I improve my liquid-liquid extraction process? - Biotage. (2023, June 15). Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). Retrieved from [Link]
-
Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human - Scholars Research Library. (n.d.). Retrieved from [Link]
-
An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol - PMC. (2025, May 23). Retrieved from [Link]
-
A review on analytical methods of cilnidipine and its combinations - EJPPS. (2022, March 30). Retrieved from [Link]
-
A Novel Bioanalytical Rp-HPLC Method Development and Validation f - IT Medical Team. (2021, March 24). Retrieved from [Link]
-
Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22). Retrieved from [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. (n.d.). Retrieved from [Link]
-
Chemical Properties of Felodipine (CAS 72509-76-3) - Cheméo. (n.d.). Retrieved from [Link]
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC. (n.d.). Retrieved from [Link]
-
Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an - SciSpace. (2013, May 1). Retrieved from [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC. (n.d.). Retrieved from [Link]
-
Determination of pK(a) of felodipine using UV-Visible spectroscopy - PubMed. (2013, November 15). Retrieved from [Link]
-
(S)-(-)-Felodipine | C18H19Cl2NO4 | CID 636806 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromacademy.com [chromacademy.com]
- 4. organomation.com [organomation.com]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. simbecorion.com [simbecorion.com]
- 7. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-(-)-Felodipine | C18H19Cl2NO4 | CID 636806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2. Apparatus and Technique [chem.ualberta.ca]
- 10. Determination of pK(a) of felodipine using UV-Visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. resolvemass.ca [resolvemass.ca]
- 13. moh.gov.bw [moh.gov.bw]
- 14. fda.gov [fda.gov]
- 15. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 16. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Plasma Using Teludipine-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for minimizing matrix effects in plasma samples when using Teludipine-d6 as an internal standard. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy and robustness of your bioanalytical data.
Understanding the Challenge: Matrix Effects in Plasma
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Plasma is an inherently complex biological matrix containing a high abundance of proteins, salts, lipids, and other endogenous substances.[2][3] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as a matrix effect.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy and reproducibility.[2][5]
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these effects.[6][7] A deuterated internal standard is chemically identical to the analyte, meaning it has nearly the same physicochemical properties and will behave similarly throughout sample preparation and analysis.[6][8] By adding a known amount of this compound to your plasma samples at the beginning of the workflow, it experiences the same matrix effects as the unlabeled Teludipine.[6] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Teludipine, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution increases its mass, allowing it to be distinguished from the unlabeled Teludipine by the mass spectrometer, while its chemical properties remain nearly identical.[6][9] This near-identical behavior is crucial for it to effectively compensate for variations during sample processing and analysis, including extraction efficiency, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[8][10]
Q2: What are the primary causes of matrix effects in plasma samples?
The main culprits for matrix effects in plasma are phospholipids, salts, and proteins.[3][4] These endogenous components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[11] Exogenous substances, such as anticoagulants used during blood collection or dosing vehicles in preclinical studies, can also contribute to matrix effects.[4]
Q3: How can I be sure that this compound is effectively compensating for matrix effects?
The key is to ensure that this compound and the unlabeled Teludipine co-elute chromatographically.[8] If they separate, they may be subjected to different matrix environments as they enter the mass spectrometer, leading to inadequate compensation.[7] During method validation, it's essential to assess the matrix effect across multiple lots of plasma to ensure the internal standard normalization is consistent.[12] Regulatory guidelines, such as those from the FDA and EMA, provide specific procedures for evaluating matrix effects.[12]
Q4: Can I use a different internal standard if this compound is not available?
While a stable isotope-labeled internal standard is the preferred choice, a structural analog can be used as an alternative.[7] However, it is critical to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response.[8] Any differences in physicochemical properties can lead to dissimilar responses to matrix effects, compromising the accuracy of the results.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I'm observing significant ion suppression even with the use of this compound.
This indicates that the level of matrix interference is substantial and requires optimization of your sample preparation protocol to remove the interfering components.
-
Solution 1: Enhance Your Sample Preparation.
-
Protein Precipitation (PPT): This is a rapid and straightforward method to remove the bulk of proteins from plasma.[13][14] While effective for protein removal, it may not sufficiently remove phospholipids, which are a major source of ion suppression.[14]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[15][16] This is often the most effective technique for minimizing matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[5][16]
-
-
Solution 2: Optimize Chromatographic Conditions.
-
The goal is to achieve chromatographic separation between Teludipine and the interfering matrix components.[1]
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution times of both the analyte and matrix components, potentially resolving them.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl phase) can change the selectivity of the separation.[15]
-
Problem: My results are inconsistent across different batches of plasma.
This suggests lot-to-lot variability in the plasma matrix, leading to different degrees of matrix effects.
-
Solution: Perform a Thorough Matrix Effect Evaluation.
-
During method validation, it is crucial to evaluate the matrix effect using at least six different individual lots of blank plasma.[12] This will help you understand the robustness of your method in the face of biological variability. If significant variability is observed, a more rigorous sample cleanup method like SPE is recommended.[12]
-
Problem: The retention times of Teludipine and this compound are slightly different.
This is known as an "isotope effect" and can sometimes occur with deuterated internal standards, especially if the deuterium atoms are located near a site involved in chromatographic interaction.[7]
-
Solution: Assess the Impact on Quantification.
-
Even a small shift in retention time can mean that the analyte and internal standard are not experiencing the exact same matrix environment.[12] It is important to verify that this shift does not lead to a significant difference in the degree of ion suppression for the two compounds. This can be assessed by performing a post-column infusion experiment.[15]
-
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Sample Preparation
This protocol provides a basic method for removing proteins from plasma samples.
-
Spike: To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution.
-
Precipitate: Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[13]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube for LC-MS/MS analysis.[16]
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to visualize the regions in your chromatogram where matrix components are causing ion suppression.
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of Teludipine into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[15]
-
Infusion: Infuse the Teludipine solution at a low, constant flow rate (e.g., 5-10 µL/min) to generate a stable baseline signal in the mass spectrometer.[15]
-
Injection: Inject an extracted blank plasma sample onto the LC column.
-
Analysis: Monitor the signal of the infused Teludipine. Any dips or decreases in the baseline signal indicate the retention times at which matrix components are eluting and causing ion suppression.[15] This information can then be used to adjust your chromatographic method to separate the analyte from these regions.
Data Presentation
Table 1: Common Sources of Matrix Effects and Recommended Actions
| Source of Matrix Effect | Recommended Troubleshooting Action |
| Phospholipids | Implement Solid-Phase Extraction (SPE) or a specific phospholipid removal plate.[14] |
| Proteins | Utilize Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or SPE.[2] |
| Salts | Employ sample dilution if analyte concentration allows, or use SPE.[15] |
| Anticoagulants | Evaluate different types of anticoagulants (e.g., EDTA, heparin, citrate) during method development. |
| Co-eluting Metabolites | Optimize chromatographic separation by adjusting the mobile phase gradient or changing the column chemistry. |
Visualizations
Caption: Workflow for addressing matrix effects in bioanalysis.
Sources
- 1. longdom.org [longdom.org]
- 2. infinixbio.com [infinixbio.com]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. news-medical.net [news-medical.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. opentrons.com [opentrons.com]
Correcting signal suppression issues with Teludipine-d6
Topic: Correcting Signal Suppression & Internal Standard Variability
Ticket ID: TEL-D6-SUP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are likely experiencing Differential Matrix Effect , a phenomenon where your internal standard (Teludipine-d6) and your analyte (Teludipine) are affected unequally by ionization competition in the electrospray source (ESI).
While Stable Isotope Labeled (SIL) standards like this compound are the gold standard for correcting matrix effects, they are not immune to them. Because Teludipine is a highly lipophilic dihydropyridine, it is susceptible to two specific failure modes: Deuterium Isotope Retention Shifts and Phospholipid Co-elution .
This guide provides the diagnostic workflows to isolate the root cause and the remediation protocols to restore assay integrity.
Module 1: The Diagnostic Framework
Before altering your method, you must visualize where the suppression is occurring relative to your peaks. We use the Post-Column Infusion (PCI) method, which is the industry standard for mapping matrix effects (Matuszewski et al.).
Experiment: Post-Column Infusion (PCI)
Objective: Visualize ionization suppression zones in your chromatographic window.
Protocol:
-
Setup: Tee a syringe pump into the LC flow path after the column but before the MS source.
-
Infusion: Infuse a neat solution of Teludipine (100 ng/mL) at 10 µL/min.
-
Injection: Inject a blank extracted matrix (processed exactly like your samples).
-
Observation: Monitor the baseline of the Teludipine MRM transition.
Workflow Diagram: PCI Setup & Logic
Figure 1: Schematic setup for Post-Column Infusion (PCI) to map matrix suppression zones.
Module 2: The "Deuterium Isotope Effect" Trap
The Issue: Deuterium (
The Consequence: If this compound elutes 0.1 minutes earlier than Teludipine, it may drift into a suppression zone (e.g., a phospholipid peak) that the native Teludipine misses. This breaks the fundamental assumption that the IS and Analyte experience identical ionization conditions.
Troubleshooting Table: Retention Time Shifts
| Observation | Probable Cause | Corrective Action |
| RT Delta > 0.05 min | High Isotope Effect | Switch Column Selectivity: Move from C18 to Phenyl-Hexyl (pi-pi interactions often reduce isotope separation). |
| IS Signal Low / Analyte Normal | IS eluting in suppression zone | Modify Gradient: Shallow the gradient slope at the elution window to separate the phospholipid bank from the IS. |
| Variable IS Response | Co-eluting Phospholipids | Monitor Phospholipids: Add MRM transitions 184>184 (PC) and 496>184 (LPC) to track lipid elution. |
Module 3: Sample Preparation Optimization
Teludipine is a lipophilic dihydropyridine. If you are using simple Protein Precipitation (PPT) , you are likely injecting massive amounts of phospholipids, which are the primary cause of signal suppression in plasma assays.
Recommendation: Transition to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Dihydropyridines extract exceptionally well into non-polar solvents, leaving phospholipids (which are polar/zwitterionic) behind in the aqueous phase.
Protocol: LLE for Teludipine
Standardized for 200 µL Plasma
-
Aliquot: 200 µL Plasma + 20 µL this compound Working Solution.
-
Buffer: Add 100 µL Ammonium Acetate (100 mM, pH 9.0). Alkaline pH ensures Teludipine is uncharged (neutral), maximizing organic solubility.
-
Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50) .
-
Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.
-
Dry: Evaporate under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (Initial Conditions).
Module 4: The "Invisible" Suppressor (Photostability)
Critical Warning: Teludipine, like Nifedipine and Felodipine, is highly photosensitive . Exposure to ambient laboratory light can degrade the dihydropyridine ring into a pyridine analog within minutes.
The Symptom: Users often mistake photodegradation for "signal suppression." If your this compound stock sits on the bench for 30 minutes, the signal drops, but not due to the matrix.
Corrective Protocol:
-
Amber Glassware: ALL solutions must be stored in amber glass.
-
Sodium Vapor Lamps: If possible, perform extraction under yellow light.
-
Aluminum Foil: Wrap autosampler vials in foil if amber vials are unavailable.
Decision Logic: Troubleshooting Workflow
Use this logic tree to determine your next step.
Figure 2: Decision tree for isolating signal suppression versus stability issues.
Frequently Asked Questions (FAQ)
Q: Can I just increase the concentration of this compound to overcome suppression? A: No. While this increases the raw signal, it does not correct the ratio variability. If the suppression is inconsistent between samples (e.g., hemolyzed vs. lipemic plasma), the IS will still fail to track the analyte accurately. You must remove the suppression source or chromatographically resolve it.
Q: Why does this compound elute earlier than Teludipine? A: This is the Deuterium Isotope Effect. The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic (more polar) in reversed-phase systems. This effect is magnified on high-efficiency columns (UPLC) with steep gradients [1].
Q: My IS recovery is consistent, but my analyte recovery varies. Is this suppression? A: Likely not. If the IS is consistent, the ionization efficiency is stable. Variable analyte recovery usually points to an extraction issue (e.g., pH not optimized) or adsorption losses (sticking to container walls). Ensure your extraction pH is >8.0 to keep Teludipine in its neutral, extractable form.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
Sources
- 1. UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form [scirp.org]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling Teludipine-d6 in Bioanalytical Workflows
Executive Summary
Teludipine-d6 is a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantification of dihydropyridine calcium channel blockers.[1] While chemically identical to the non-labeled drug in terms of toxicity, its handling presents a dual challenge: Occupational Safety (due to high potency) and Analytical Integrity (due to high cost and hygroscopic/static nature).[1]
This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational protocol. It treats this compound as a Potent Compound (Occupational Exposure Band 4, <10 µg/m³) until specific toxicology data proves otherwise, utilizing a "Read-Across" safety approach based on the dihydropyridine class.[1]
Part 1: Hazard Causality & Risk Assessment
To protect yourself, you must understand the mechanism of the hazard.[1]
-
Pharmacological Hazard: Teludipine is a dihydropyridine calcium antagonist.[1] It inhibits the influx of extracellular calcium ions into vascular smooth muscle.[2][3][4]
-
Physical Hazard: As a deuterated powder, it is often electrostatically charged.[1] Inhalation of airborne dust during weighing is the primary route of exposure.
Part 2: PPE & Engineering Control Matrix
This matrix is designed for OEB 4 handling standards. Do not deviate without a documented risk assessment.[1][7]
| Operation | Engineering Controls | Respiratory Protection | Dermal Protection | Rationale |
| Vial Opening & Weighing (Solid) | Primary: Powder Containment Hood or Isolator.Secondary: Static Dissipative Mat.[1] | PAPR (Powered Air Purifying Respirator) or N95 only if inside active containment.[1] | Double Nitrile Gloves (Outer glove extended cuff).Tyvek Lab Coat + Disposable Sleeve Covers.[1] | Powders are easily aerosolized.[1] Static charge can cause "jumping" of particles.[1] Double gloves prevent incidental wrist exposure.[1] |
| Solubilization (Liquid) | Chemical Fume Hood (Class II).[1] | N95 (Optional if sash is at working height).[1] | Single Nitrile Gloves (Change immediately upon splash).Standard Lab Coat.[1] | Once in solution, inhalation risk drops, but skin absorption risk remains high due to solvent (DMSO/MeOH) acting as a carrier.[1] |
| Instrument Maintenance (LC-MS Source) | Local Exhaust (Elephant trunk) or Fume Hood.[1] | N95. | Nitrile Gloves (Chemically resistant).Safety Glasses.[1] | Dried residue on mass spec cones can still be potent.[1] Solvents (MeOH/ACN) present flammability risks.[1] |
| Spill Cleanup (Powder > 5mg) | Restricted Access. | Full-Face Respirator (P100 cartridges).[1] | Tyvek Suit (Booties + Hood).Double Gloves (Tape cuffs).[1] | High concentration exposure risk.[1] Standard lab coats offer insufficient protection against powder migration.[1] |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (The Critical Zone)
Objective: Transfer solid this compound to solution without aerosolization or loss of mass.
-
Static Neutralization: Deuterated standards are expensive and static-prone.[1] Place an ionizing fan or polonium anti-static strip inside the balance chamber 10 minutes prior to use.
-
The "Wet Transfer" Method:
-
Decontamination: Immediately wipe the balance area with a 10% surfactant solution (e.g., Contrad® 70) followed by 70% Isopropanol.[1] Note: Alcohol alone fixes proteins but does not effectively lift hydrophobic drug powders.
Phase 2: Solubilization
Objective: Create a stable stock solution.
-
Solvent Selection: Teludipine is lipophilic.[1] Dissolve in DMSO or Methanol (MeOH).[1] Avoid water initially.[1]
-
Vortexing: Cap the vial tightly. Vortex inside the fume hood.[1]
-
Safety Check: Invert the vial and check for leaks before vortexing.
-
-
Labeling: Label as "HIGH POTENCY - TOXIC" with the concentration and date.[1]
Phase 3: Waste Disposal
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels go into a sealed double-bag labeled for incineration.[1]
-
Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with general solvent waste to prevent downstream exposure of waste handlers.[1]
Part 4: Visualization of Safety Logic
Diagram 1: The Safe Handling Workflow
This diagram illustrates the "Safety Gates" where you must verify controls before proceeding.
Caption: Operational workflow emphasizing the high-risk "Red Zones" (Assessment and Weighing) requiring maximum containment.
Diagram 2: Spill Response Decision Matrix
Immediate actions to take in the event of accidental release.
Caption: Decision logic for spill response. Note that powder spills require evacuation to allow aerosols to settle.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Centers for Disease Control and Prevention.[1] [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Felodipine - Substance Information (Class Reference for Teludipine).[1] ECHA Registration Dossier.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs in Healthcare Settings.[1] OSHA Technical Manual.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Felodipine (Mechanism of Action Reference).[1] National Library of Medicine.[1] [Link][1]
Sources
- 1. Felodipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. multimedia.3m.com [multimedia.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
